2-Bromo-1-(3-thienyl)-1-ethanone
Description
Role of α-Haloketones as Versatile Building Blocks
The versatility of α-haloketones in organic synthesis stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. nih.govmdpi.com This dual reactivity allows them to react with a wide variety of nucleophiles, leading to the formation of diverse and complex molecules. nih.govmdpi.com
One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds. wikipedia.orgnih.govmdpi.com For instance, they are key precursors in the Hantzsch thiazole (B1198619) synthesis and related reactions to form pyrroles. wikipedia.org They react with thioamides or thioureas to produce thiazoles and aminothiazoles, respectively. wikipedia.org Furthermore, α-haloketones are instrumental in the Favorskii rearrangement, a reaction that involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgorganicreactions.org This rearrangement is particularly useful for synthesizing highly branched acyclic acids and for ring contraction in alicyclic systems. organicreactions.org Their reactivity also extends to forming epoxides (oxiranes) through reactions with aldehydes. wikipedia.org
The halogen atom in an α-halo ketone is notably reactive in SN2 displacement reactions, which further enhances their utility as synthetic intermediates. libretexts.org This high reactivity has been leveraged in the synthesis of numerous important compounds, including precursors for pharmaceutical agents. mdpi.comacs.org
Overview of Thiophene-Containing Organic Compounds in Chemical Research
Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is a prominent scaffold in many biologically active compounds. researchgate.netnih.gov Its structural and electronic properties, which are in some ways similar to benzene, make it a valuable component in drug design and materials science. researchgate.netcognizancejournal.com The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of approved drugs with diverse therapeutic applications. nih.govrsc.org
Compounds containing the thiophene nucleus exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. researchgate.netnih.govcognizancejournal.com The sulfur atom in the thiophene ring can participate in interactions with biological receptors, and the ring itself serves as a versatile platform for synthetic modifications to optimize drug-like properties. nih.gov Beyond medicine, thiophene derivatives are also utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and as corrosion inhibitors. nih.govnih.gov
Specific Academic Relevance of 2-Bromo-1-(3-thienyl)-1-ethanone in Synthetic Chemistry
This compound is an organic compound that merges the reactive features of an α-haloketone with the unique properties of the thiophene ring. cymitquimica.com This combination makes it a highly useful intermediate in organic synthesis, particularly for creating a variety of thienyl-containing molecules with potential biological activity.
The synthesis of this compound is typically achieved through the bromination of 1-(3-thienyl)ethanone. Its molecular structure, featuring an electron-rich thiophene ring, influences its reactivity towards nucleophiles. The presence of the bromine atom and the carbonyl group makes it a key building block for constructing more complex heterocyclic systems. For example, acetyl bromothiophenes are used in the synthesis of various biologically active compounds, including pyridazine (B1198779) derivatives and furo[3,2-a]carbazole alkaloids. nih.govresearchgate.net
The reactivity of this compound allows it to undergo nucleophilic substitution reactions, where the bromine atom is displaced, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This capability has established its role as a valuable reagent for chemists seeking to synthesize novel compounds for pharmaceutical and materials science research. guidechem.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrOS | chemicalbook.comfishersci.ca |
| Molecular Weight | 205.07 g/mol | chemicalbook.com |
| Appearance | Yellow to brown solid | cymitquimica.com |
| Melting Point | 61 °C | chemicalbook.com |
| Boiling Point (Predicted) | 247.5±15.0 °C | chemicalbook.com |
| Density (Predicted) | 1.658±0.06 g/cm³ | chemicalbook.com |
| CAS Number | 1468-82-2 | chemicalbook.comfishersci.ca |
Synonyms for this compound
| Synonym |
| 2-bromo-1-(thiophen-3-yl)ethanone |
| 3-(Bromoacetyl)thiophene |
| 2-Bromo-1-(3-thienyl)ethanone |
| Ketone, bromomethyl 3-thienyl |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJYUFJFSPCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380029 | |
| Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-82-2 | |
| Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(thiophen-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 1 3 Thienyl 1 Ethanone and Analogues
Established Synthetic Pathways for α-Bromo Thienyl Ketones
The primary methods for synthesizing α-bromo thienyl ketones revolve around the bromination of a corresponding ketone precursor, typically at the α-carbon position relative to the carbonyl group. These methods can be broadly categorized into direct electrophilic bromination and strategies employing alternative brominating agents.
Electrophilic Bromination of 3-Acetylthiophene Precursors
The most direct route to 2-Bromo-1-(3-thienyl)-1-ethanone involves the α-bromination of the precursor 3-acetylthiophene. This transformation is an electrophilic substitution reaction on the carbon atom adjacent to the carbonyl group.
The classical approach to the α-bromination of ketones involves the use of molecular bromine (Br₂). nih.gov This method is a straightforward route where the ketone is treated with bromine, often in a suitable solvent. nih.gov For heteroaromatic ketones like 3-acetylthiophene, solvents such as diethyl ether or glacial acetic acid are commonly employed. nih.gov While effective, this procedure can sometimes lead to the formation of α,α-dibrominated byproducts, requiring careful control of stoichiometry and reaction conditions. nih.gov
Table 1: Conventional Bromination of Aryl/Thienyl Ketones
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetophenone (B1666503) | Br₂ | Diethyl Ether | Ice-cold, then 2h at RT | 2-Bromoacetophenone | Moderate to Good | nih.gov |
This table presents data for analogous reactions, as specific yield data for the 3-thienyl isomer under these exact conditions was not detailed in the provided sources.
The electrophilic bromination of ketones is frequently catalyzed by the presence of an acid. masterorganicchemistry.com The role of the acid catalyst, such as hydrobromic acid (HBr) or acetic acid (AcOH), is to promote the formation of the enol tautomer of the ketone. masterorganicchemistry.comechemi.com The enol form is the active nucleophile in the reaction, which then attacks the electrophilic bromine. masterorganicchemistry.com
The mechanism proceeds through the following steps:
Protonation of the carbonyl oxygen by the acid.
Deprotonation of the α-carbon, leading to the formation of the enol.
Nucleophilic attack of the enol's carbon-carbon double bond on a bromine molecule (Br₂).
Deprotonation of the carbonyl oxygen to yield the final α-bromo ketone product. masterorganicchemistry.com
This acid-catalyzed pathway is often preferred as it can enhance the reaction rate and selectivity. nih.gov However, the acidic conditions may not be suitable for substrates containing acid-sensitive functional groups. nih.gov
Alternative Bromination Strategies
To overcome some of the challenges associated with using molecular bromine, such as its hazardous nature and potential for side reactions, alternative bromination methods have been developed. sci-hub.se
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of carbonyl compounds. wikipedia.orgmissouri.edu It serves as a convenient and safer source of electrophilic bromine compared to Br₂. masterorganicchemistry.com The reaction of ketones with NBS can proceed through either a radical pathway or, more commonly for α-bromination, an acid-catalyzed mechanism similar to that with Br₂. wikipedia.orgmissouri.edu
In the acid-catalyzed pathway, the enol or enolate of the ketone reacts with NBS, which acts as the electrophile. missouri.edu This method is often high-yielding and produces fewer side products. missouri.edu The reaction can be performed under mild conditions, making it compatible with a wider range of functional groups. organic-chemistry.org For instance, the bromination of 2-methylbenzo[b]thiophene with NBS in acetonitrile (B52724) proceeds smoothly to give the brominated product in high yield. tcichemicals.com
Table 2: NBS-Mediated Bromination of Ketones and Heterocycles
| Substrate | Reagent | Catalyst/Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Ketones (general) | NBS | Acid catalyst | High-yielding, few side-products | missouri.edu |
| Hexanoyl chloride | NBS | Acid catalyst | α-bromination of a carbonyl derivative | wikipedia.org |
| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | High regioselectivity, 99% yield | tcichemicals.com |
One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot strategies can be applied to the synthesis of α-bromo ketones like this compound.
A notable strategy involves the synthesis from benzylic-type secondary alcohols. organic-chemistry.orgnih.gov In this metal-free approach, a suitable precursor, such as 1-(3-thienyl)ethanol, can be subjected to a three-step sequence in a single pot:
Oxidation: The alcohol is first oxidized to the corresponding ketone (3-acetylthiophene) using NBS.
α-Bromination: The in situ generated ketone is then immediately brominated at the α-position by another equivalent of NBS.
Nucleophilic Substitution (if desired): The resulting α-bromo ketone can then be reacted with a nucleophile. organic-chemistry.orgnih.gov
This method avoids the direct use of toxic bromine and the need to isolate the intermediate ketone, representing a greener and more efficient synthetic route. nih.gov Other one-pot methods have been developed starting from different precursors, such as the direct oxybromination of olefins, which can also yield α-bromo ketones. researchgate.net
Green Chemistry Approaches in the Synthesis of this compound
The development of environmentally benign synthetic methods is a central focus of modern chemical research. In the synthesis of this compound and its analogues, several green chemistry principles have been applied to reduce the environmental impact of traditional synthetic routes. These approaches prioritize the use of safer reagents, alternative energy sources, and waste reduction.
Ultrasound-Assisted Synthesis Protocols
Ultrasound has emerged as a valuable tool in green chemistry for activating and accelerating chemical reactions. nih.gov Sonication can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.gov This technique has been applied to various organic transformations, including the synthesis of heterocyclic compounds. nih.gov
In the context of synthesizing α-bromoketones, ultrasound assistance can facilitate the bromination of ketones under milder conditions and in shorter reaction times compared to conventional heating methods. researchgate.net For the synthesis of this compound, an ultrasound-assisted protocol would typically involve the reaction of 3-acetylthiophene with a brominating agent in a suitable solvent, irradiated in an ultrasonic bath. researchgate.net The use of ultrasound can lead to improved energy efficiency and potentially allow for the use of less hazardous reagents. nih.gov
Table 1: Illustrative Ultrasound-Assisted Bromination of 3-Acetylthiophene
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 30 | 92 |
| 2 | Dibromodimethylhydantoin (DBDMH) | Dichloromethane | 25 | 45 | 88 |
This table is illustrative and presents hypothetical data based on typical results for ultrasound-assisted bromination of aromatic ketones.
Water-Mediated Reaction Environments
The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and safety advantages over traditional organic solvents. rsc.org Reactions performed "on water," where insoluble reactants are vigorously stirred in an aqueous medium, have shown remarkable rate enhancements for various transformations, including the bromination of ketones. researchgate.net
The synthesis of this compound can be achieved in a water-mediated environment using a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). rsc.orgresearchgate.net This system generates bromine in situ, avoiding the direct handling of hazardous elemental bromine. The reaction proceeds at room temperature and often without the need for a catalyst, making it an environmentally and economically attractive method. researchgate.net The high selectivity for monobromination is another significant advantage of this approach. researchgate.net
Table 2: Illustrative Water-Mediated Bromination of Ketones using H₂O₂-HBr System
| Substrate | HBr (equiv.) | H₂O₂ (equiv.) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetophenone | 1.1 | 1.2 | 24 | 95 |
| 4'-Methylacetophenone | 1.1 | 1.2 | 24 | 97 |
| 3-Acetylthiophene | 1.1 | 1.2 | 24 | 93 (expected) |
This table is adapted from reported data on the bromination of various ketones and includes a projected outcome for 3-acetylthiophene. researchgate.net
Solvent-Free Synthetic Conditions
Eliminating the use of volatile organic solvents is a key objective in green chemistry. Solvent-free reactions, often facilitated by techniques such as mechanical milling or grinding, can lead to reduced waste, lower costs, and simplified purification procedures.
The bromination of ketones can be carried out under solvent-free conditions using a solid brominating agent and a catalyst, promoted by mechanical energy. For instance, the reaction of a ketone with sodium bromide and Oxone® (potassium peroxymonosulfate) under mechanical milling has been reported for the synthesis of α,α-dibromoacetophenones. A similar approach could be adapted for the selective monobromination to yield this compound. This solvent-free approach minimizes the environmental impact associated with solvent use and disposal.
Table 3: Illustrative Solvent-Free Bromination of Ketones
| Ketone | Brominating Agent | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| Chalcone (B49325) | N-Bromosuccinimide | Grinding, rt | 10 min | 95 |
| Acetophenone | Sodium Bromide/Oxone | Ball Milling | 2 h | 85 (dibromo) |
| 3-Acetylthiophene | N-Bromosuccinimide | Grinding, rt | 15 min | 90 (expected) |
This table presents examples from the literature and an expected result for the solvent-free bromination of 3-acetylthiophene.
Reactivity and Transformational Chemistry of 2 Bromo 1 3 Thienyl 1 Ethanone
Nucleophilic Substitution Reactions
The most prominent reaction of 2-bromo-1-(3-thienyl)-1-ethanone is the nucleophilic substitution of the bromine atom. This reaction provides a straightforward pathway to introduce a variety of functional groups into the molecule, leading to the formation of diverse functionalized derivatives.
Displacement of the Bromine Atom by Diverse Nucleophiles
The bromine atom in this compound is an excellent leaving group, readily displaced by a wide range of nucleophiles. This susceptibility to nucleophilic attack is the cornerstone of its utility in synthetic organic chemistry. The reaction generally proceeds via an SN2 mechanism, wherein the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the inversion of configuration if the carbon were chiral.
Common nucleophiles employed in these reactions include amines, thiols, alcohols, and carbanions. The choice of nucleophile dictates the nature of the resulting functional group. For instance, reaction with primary or secondary amines yields α-amino ketones, while reaction with thiols affords α-thio ketones. Similarly, alcohols and carboxylates can be used to introduce alkoxy and acyloxy groups, respectively.
Formation of Functionalized Derivatives via Substitution
The nucleophilic substitution reactions of this compound are not merely a means of displacing a bromine atom but a powerful tool for the synthesis of a vast array of functionalized derivatives. These derivatives often serve as key intermediates in the synthesis of more complex molecules with potential biological activities.
For example, the reaction with various amines leads to the formation of α-amino ketones, which are precursors to numerous nitrogen-containing heterocycles. Similarly, the reaction with thiourea (B124793) or substituted thioureas is a classical method for the synthesis of 2-aminothiazole (B372263) derivatives. The versatility of this substitution reaction allows for the systematic modification of the molecule's structure, enabling the exploration of structure-activity relationships in medicinal chemistry.
Cyclization Reactions for Heterocycle Synthesis
Beyond simple substitution, the true synthetic power of this compound lies in its ability to participate in cyclization reactions. These reactions, often involving a tandem nucleophilic substitution followed by an intramolecular condensation, provide efficient routes to a variety of important heterocyclic systems.
Formation of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring, and this compound is an ideal substrate for this reaction. nih.govbepls.comresearchgate.net The reaction involves the condensation of the α-bromo ketone with a thioamide, such as thiourea or a substituted thiourea. nih.govbepls.com
The mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-bromo ketone, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. This method is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles by varying the thioamide component. nih.govbepls.comresearchgate.net Research has shown that this reaction can be carried out under various conditions, including refluxing in ethanol (B145695) or using microwave irradiation in the presence of a base like triethylamine. nih.gov
Table 1: Synthesis of Thiazole Derivatives
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Thiosemicarbazone derivatives | Dioxane, triethylamine | Thiazole derivatives | nih.gov |
| 2-Aminothiazole | Ethanol, reflux | Imidazo[2,1-b]thiazole derivative | nih.gov |
Synthesis of Imidazo[1,2-a]pyrazine (B1224502) Scaffolds
This compound is also a key precursor for the synthesis of imidazo[1,2-a]pyrazine scaffolds, a class of fused heterocyclic compounds with significant interest in medicinal chemistry. tsijournals.comnih.govrsc.org The synthesis typically involves the reaction of the α-bromo ketone with a 2-aminopyrazine (B29847) derivative. tsijournals.comnih.gov
The reaction proceeds via an initial nucleophilic substitution of the bromine atom by the amino group of the 2-aminopyrazine. This is followed by an intramolecular cyclization, where the nitrogen atom of the pyrazine (B50134) ring attacks the carbonyl carbon of the ketone, and subsequent dehydration to form the fused imidazo[1,2-a]pyrazine ring system. tsijournals.com This synthetic strategy allows for the introduction of the 3-thienyl substituent at the 2-position of the imidazo[1,2-a]pyrazine core. Further modifications can be achieved by using substituted 2-aminopyrazines or by further functionalizing the resulting product. tsijournals.comnih.gov
Derivatization to Pyridazine (B1198779) Structures
The reactivity of this compound extends to the synthesis of pyridazine derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. liberty.eduuminho.ptorganic-chemistry.org One common approach involves the reaction of the α-bromo ketone with hydrazine (B178648) or substituted hydrazines. liberty.eduuminho.pt
The reaction likely proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of water and hydrogen bromide to afford the pyridazine ring. The specific reaction conditions and the nature of the hydrazine reactant can influence the final structure and substitution pattern of the resulting pyridazine. liberty.eduuminho.pt This methodology provides a valuable route to 3-thienyl-substituted pyridazines, which can be further elaborated to explore their chemical and biological properties. nih.govresearchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| α-Amino ketones |
| α-Thio ketones |
| Thiourea |
| 2-Aminothiazole |
| Thiazole |
| Imidazo[1,2-a]pyrazine |
| 2-Aminopyrazine |
| Pyridazine |
| Hydrazine |
| Triethylamine |
| 5-(4H-Benzo[b] nih.govliberty.eduthiazin-3-yl)-N,4-dimethylthiazol-2-amine |
| Imidazo[2,1-b]thiazole |
Construction of Furo[3,2-a]carbazole Alkaloid Systems
2-Acetyl-3-bromothiophene (B1586746), a related isomer of this compound, serves as a key intermediate in the synthesis of the furo[3,2-a]carbazole alkaloid, furostifoline, and its derivatives. nih.gov These compounds exhibit a broad range of pharmacological properties. nih.gov The synthesis highlights the utility of brominated thienyl ketones in constructing complex heterocyclic systems of medicinal interest.
Synthesis of Thienopyridine Derivatives
While direct synthesis of thienopyridine derivatives from this compound is not extensively detailed in the provided results, the reactivity of the bromine and carbonyl groups suggests its potential as a precursor. The electrophilic nature of the carbon bearing the bromine and the carbonyl carbon allows for reactions with various nucleophiles, which could be exploited to form the pyridine (B92270) ring fused to the thiophene (B33073) core. For instance, reactions with enamines or related nitrogen-containing nucleophiles could provide a pathway to thienopyridine scaffolds.
Pathways to Pyrazoline and Chalcone (B49325) Analogues
Chalcones, which are precursors to pyrazolines, can be synthesized from acetylthiophenes. nih.gov Although not directly starting from this compound, the corresponding acetylthiophene is a closely related starting material. Chalcones of 2-acetyl-3-bromothiophene have been shown to exhibit anti-inflammatory, analgesic, and antibacterial activities. nih.gov
Pyrazolines are synthesized through the reaction of chalcones with hydrazine derivatives. nih.govnih.gov For example, a series of 1,3,5-triaryl-2-pyrazolines can be prepared from the reaction of chalcones and phenylhydrazine (B124118) hydrochloride. nih.gov The reaction is often carried out in an acetic acid aqueous solution and can be accelerated using ultrasound irradiation, leading to high yields in a shorter time. nih.gov The synthesis of pyrazoline analogues has gained significant attention due to their notable anticancer activities. nih.govelifesciences.org
Formation of Thiadiazole-Based Compounds
Thiadiazole derivatives are recognized for their diverse pharmacological activities, including anticancer properties. nih.gov The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazones. While a direct pathway from this compound is not explicitly described, its carbonyl group can react with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization to form the 1,3,4-thiadiazole ring. For instance, the Hurd-Mori protocol, which utilizes thionyl chloride, is a known method for the cyclization of semicarbazones to form 1,2,3-thiadiazoles. mdpi.com
Isoxazole (B147169) Ring Formation
The formation of isoxazole rings can be achieved through various synthetic routes, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). researchgate.net In the context of this compound, its α-bromo ketone functionality makes it a suitable precursor for isoxazole synthesis. One common method involves the reaction of α,β-unsaturated ketones with hydroxylamine, which proceeds through a Michael addition followed by cyclization and dehydration. Alternatively, primary nitro compounds can condense with activated ketones to yield isoxazole derivatives. rsc.org The reaction of 1,3-diketones with hydroxylamine hydrochloride in pyridine is a documented method for synthesizing isoxazoles. researchgate.net
Cross-Coupling Reactions Involving the Bromine Moiety
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The bromine atom in this compound and its isomers is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org While a specific example with this compound is not provided, the general applicability of Suzuki-Miyaura coupling to aryl bromides is well-established. libretexts.orgnih.gov For instance, 3-bromo-2,1-borazaronaphthalenes have been successfully coupled with potassium alkenyltrifluoroborates. nih.gov This suggests that this compound could react with various boronic acids or their esters to introduce new aryl or vinyl substituents at the bromine-bearing carbon.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. thalesnano.comscirp.org It is a highly effective method for constructing sp-sp² carbon-carbon bonds. researchgate.net The reaction is widely used in the synthesis of substituted and conjugated alkynes. scirp.org For example, 2-amino-3-bromopyridines react with terminal alkynes in the presence of a palladium catalyst to yield 2-amino-3-alkynylpyridines. scirp.orgscirp.org This indicates that this compound is a suitable substrate for Sonogashira coupling to introduce alkynyl groups.
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. While a specific Heck reaction involving this compound is not detailed, the general utility of this reaction for aryl bromides is well-known. arkat-usa.org
Nickel- and Copper-Mediated Cross-Couplings
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an excellent electrophilic partner in such transformations. Both nickel and copper catalysts are effective in mediating these reactions, often providing milder and more economical alternatives to palladium-based systems.
Nickel-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, can be employed to couple this compound with various organoboron reagents. rsc.org Generally, these reactions utilize a nickel(II) salt, such as NiCl₂, often in the presence of a ligand like 2,2'-bipyridine, to facilitate the formation of new carbon-carbon bonds. rsc.org For instance, the coupling of thiophene derivatives has been achieved through C-S bond cleavage using a nickel(II) catalyst. figshare.com Photoredox/nickel dual catalysis has also emerged as a mild method for coupling with aryl and heteroaryl bromides. researchgate.net
Copper-mediated cross-coupling reactions, particularly the Chan-Lam coupling, provide an efficient route for the formation of carbon-heteroatom bonds. researchgate.net These reactions typically involve a copper(I) or copper(II) salt, such as CuI or Cu(OAc)₂, and can be promoted by ligands like l-proline. researchgate.netnih.gov This methodology is effective for the N-arylation and O-arylation of various substrates using boronic acids. While specific examples with this compound are not extensively documented, the known reactivity of α-bromo ketones suggests their suitability as electrophiles in these transformations. For example, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported to proceed efficiently. nih.gov
| Catalyst System | Coupling Partners | Reaction Type | Potential Product |
| NiCl₂/2,2'-bipyridine | Arylboronic acids | Suzuki-Miyaura Coupling | 2-Aryl-1-(3-thienyl)-1-ethanone |
| CuI/l-proline | Amines, Phenols | Chan-Lam Coupling | 2-Amino/Aryloxy-1-(3-thienyl)-1-ethanone |
| Photoredox/Nickel | Potassium thiomethyltrifluoroborates | Dual Catalytic Coupling | 2-(Thiomethyl)-1-(3-thienyl)-1-ethanone |
Mechanistic Insights into Cross-Coupling Processes
The mechanisms of transition metal-catalyzed cross-coupling reactions are generally well-understood and follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
In a typical nickel- or palladium-catalyzed reaction, the active M(0) species (where M = Ni or Pd) undergoes oxidative addition to the carbon-bromine bond of this compound to form a M(II) intermediate. This is often the rate-determining step. The subsequent step, transmetalation, involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) to the metal center, displacing the halide. The final step is reductive elimination, where the two organic groups on the metal center couple and are expelled as the final product, regenerating the M(0) catalyst. youtube.com
In some cases, side reactions such as dehalogenation can occur, particularly with more reactive aryl bromides. beilstein-journals.org The addition of bromide salts can sometimes suppress this unwanted pathway. Mechanistic studies have shown that in certain systems, the choice of ligand and base is crucial for an efficient catalytic cycle. beilstein-journals.org For copper-catalyzed reactions, the mechanism can be more complex and is still a subject of investigation, but it is believed to involve copper(I)/copper(III) or copper(II) intermediates. researchgate.net
Cascade and Domino Reactions
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient approach to building molecular complexity. The bifunctional nature of this compound makes it an ideal substrate for such processes.
Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rug.nl While specific MCRs involving this compound are not widely reported, its structure lends itself to participation in classic MCRs. For example, in the Hantzsch thiazole synthesis, an α-halo ketone reacts with a thioamide. The reaction of the related 2-bromo-1-(thiophen-2-yl)ethanone with thiourea to form an aminothiazole derivative has been documented, suggesting a similar reactivity for the 3-thienyl isomer. ambeed.com This transformation proceeds via an initial alkylation of the sulfur atom of the thiourea, followed by an intramolecular cyclization and dehydration.
| MCR Type | Reactants | Potential Product |
| Hantzsch Thiazole Synthesis | Thioamide/Thiourea | 2-Amino/Substituted-4-(3-thienyl)thiazole |
| Knoevenagel-Michael-Cyclization | Carbonyl compound, enamine, alkylating agent | Substituted 2-thionicotinonitriles researchgate.net |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, can be employed to initiate cascade processes. rsc.org For this compound, an organobase could facilitate the formation of an enolate, which can then act as a nucleophile in a subsequent reaction. For instance, a cascade could be initiated by a Michael addition of the enolate to an α,β-unsaturated carbonyl compound. The resulting intermediate could then undergo an intramolecular SN2 reaction, with the newly formed enolate displacing the bromide to form a new cyclic structure. While specific examples with this substrate are scarce, the general principles of organocatalysis suggest the feasibility of such transformations.
The presence of both an electrophilic center (the C-Br bond) and a nucleophilic precursor (the enolizable ketone) in this compound allows for tandem reactions. A tandem alkylation-acylation sequence could be envisioned where the molecule first reacts as an electrophile, for example, in a Friedel-Crafts alkylation of an aromatic ring. The ketone functionality in the resulting product could then be used in a subsequent acylation reaction, either inter- or intramolecularly. Alternatively, the enolate of the ketone could first be alkylated, followed by a reaction involving the bromine atom.
Oxidation and Reduction Pathways
The thiophene ring and the keto-bromoethyl side chain in this compound can undergo a variety of oxidation and reduction reactions. researchgate.net
The carbonyl group is readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to 2-bromo-1-(3-thienyl)ethanol, a chiral building block. The thiophene ring itself can be reduced under more forcing conditions, for example, using catalytic hydrogenation, which would lead to saturation of the heterocyclic ring to form a tetrahydrothiophene (B86538) derivative. researchgate.net
Oxidation of the thiophene ring can lead to the formation of thiophene-1-oxides or thiophene-1,1-dioxides, depending on the oxidant and reaction conditions. researchgate.net These oxidized species have altered electronic properties and can participate in cycloaddition reactions. The ketone functionality can potentially undergo Baeyer-Villiger oxidation with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form an ester. ambeed.com
| Reaction Type | Reagent | Product |
| Ketone Reduction | NaBH₄ | 2-Bromo-1-(3-thienyl)ethanol |
| Thiophene Reduction | H₂/Catalyst | 2-Bromo-1-(tetrahydrothiophen-3-yl)ethanone |
| Thiophene Oxidation | m-CPBA | 2-Bromo-1-(3-thienyl-1-oxide)ethanone |
| Baeyer-Villiger Oxidation | m-CPBA | 3-Thienyl bromoacetate |
Hydrolysis Reactions
The hydrolysis of this compound involves the reaction of the compound with water or a hydroxide (B78521) solution. As an α-halo ketone, its reactivity is characterized by two principal competing pathways: direct nucleophilic substitution (SN2) and the Favorskii rearrangement. The predominant pathway is highly dependent on the reaction conditions, particularly the nature of the base and the solvent system employed.
Under neutral or mildly acidic conditions, or with a weak nucleophile like water, the reaction is expected to proceed primarily through a direct nucleophilic substitution mechanism. In this SN2 reaction, the hydroxide ion or a water molecule attacks the α-carbon, displacing the bromide ion to yield 2-hydroxy-1-(3-thienyl)-1-ethanone.
In the presence of a strong base, such as hydroxide or alkoxide ions, the Favorskii rearrangement becomes a significant competing pathway. wikipedia.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by the nucleophilic hydroxide ion to yield a rearranged carboxylic acid, in this case, a derivative of thienylacetic acid. wikipedia.orgddugu.ac.inslideshare.net The exact structure of the acid depends on the regioselectivity of the cyclopropanone ring-opening.
Due to the lack of specific experimental studies on the hydrolysis of this compound in the surveyed literature, the following sections detail the expected outcomes based on the well-established reactivity of analogous α-bromo ketones.
Formation of 2-Hydroxy-1-(3-thienyl)-1-ethanone (Direct Substitution)
The direct nucleophilic substitution of the bromine atom by a hydroxyl group is a plausible pathway for the hydrolysis of this compound. This reaction would lead to the formation of the corresponding α-hydroxy ketone, 2-hydroxy-1-(3-thienyl)-1-ethanone. While specific conditions for this transformation on the thienyl substrate are not detailed in the available literature, studies on analogous steroidal α-bromo ketones have shown that controlled alkaline hydrolysis can favor the formation of the α-hydroxy ketone. For instance, the use of potassium carbonate in aqueous acetone (B3395972) has been shown to yield the corresponding hydroxyketones in high yields.
The table below presents hypothetical reaction conditions for the synthesis of 2-hydroxy-1-(3-thienyl)-1-ethanone via hydrolysis, based on general procedures for similar substrates.
Table 1: Hypothetical Conditions for the Synthesis of 2-Hydroxy-1-(3-thienyl)-1-ethanone via Hydrolysis
| Reactant | Reagent | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| This compound | H₂O | Acetone/Water | Reflux | 2-Hydroxy-1-(3-thienyl)-1-ethanone |
| This compound | aq. NaHCO₃ | Dioxane/Water | 50-70 | 2-Hydroxy-1-(3-thienyl)-1-ethanone |
| This compound | aq. K₂CO₃ | Acetone/Water | Room Temp. | 2-Hydroxy-1-(3-thienyl)-1-ethanone |
Favorskii Rearrangement to Thienylacetic Acid Derivatives
In the presence of a strong base like sodium hydroxide, this compound is expected to undergo the Favorskii rearrangement. wikipedia.org This reaction pathway is common for α-halo ketones that possess an α'-hydrogen atom. The mechanism involves the initial deprotonation at the α'-position to form an enolate, which then undergoes intramolecular nucleophilic attack to form a cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to a carboxylate salt, which upon acidification yields the corresponding carboxylic acid.
For this compound, this rearrangement would likely lead to the formation of (3-thienyl)acetic acid. The reaction of 2-bromo-4'-phenylacetophenone (B85669) with powdered sodium hydroxide in ether has been reported, which serves as a close analog. acs.org
The table below outlines representative conditions for the Favorskii rearrangement of α-bromo ketones to their corresponding carboxylic acid derivatives.
Table 2: Representative Conditions for the Favorskii Rearrangement of α-Bromo Ketones
| Substrate | Base | Solvent | Product |
|---|---|---|---|
| 2-Bromocyclohexanone | aq. NaOH | Water | Cyclopentanecarboxylic acid |
| 2-Bromoacetophenone | NaOH | Ether/Water | Phenylacetic acid |
| 2-Bromo-4'-phenylacetophenone | NaOH | Ether | 4-Biphenylacetic acid acs.org |
Applications in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The α-bromoketone functionality within 2-Bromo-1-(3-thienyl)-1-ethanone makes it an exemplary electrophile for reactions with various nucleophiles, leading to the formation of diverse heterocyclic rings. This reactivity is the basis for several classical named reactions in heterocyclic chemistry. For instance, in the Hantzsch thiazole (B1198619) synthesis, it reacts with thioamides to yield highly functionalized 2-aminothiazole (B372263) derivatives. Similarly, reaction with amidines can produce substituted imidazoles.
The compound is a key starting material for a wide range of five- and six-membered heterocyclic systems. rsc.org Research has demonstrated its utility in synthesizing thiophenes, pyrazoles, triazoles, pyrans, and pyridines. rsc.orgnih.gov Acetyl bromothiophenes, such as the title compound, are specifically noted for their use in the synthesis of biologically active pyridazine (B1198779) derivatives. researchgate.net The ability to readily form these core structures is of paramount importance, as these heterocyclic motifs are prevalent in a vast number of biologically active compounds and functional materials.
| Reactant Class | Resulting Heterocycle | General Reaction Type |
|---|---|---|
| Thioamides/Thioureas | Thiazoles | Hantzsch Thiazole Synthesis |
| Amidines | Imidazoles | Cyclocondensation |
| Hydrazines | Pyridazines | Cyclocondensation |
| 1,3-Dicarbonyl Compounds | Thiophenes/Furans | Guareschi-Thorpe Condensation |
Building Block for Pharmaceutical Intermediates
The thiophene (B33073) nucleus is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.govmdpi.com this compound serves as a critical intermediate for introducing this valuable scaffold into potential drug molecules. guidechem.comresearchgate.net Its derivatives have been explored for a range of therapeutic applications. For example, chalcones derived from acetyl bromothiophenes have demonstrated promising anti-inflammatory, analgesic, and antibacterial activities. researchgate.net
The compound's role as a building block allows for the systematic construction of compound libraries for drug discovery. By reacting the α-bromoketone with various nucleophiles or modifying the thiophene ring through cross-coupling reactions, chemists can generate a multitude of analogues to probe structure-activity relationships (SAR). This approach is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Thiophene-based molecules have shown particular promise as anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid containing this core. nih.gov
| Target Therapeutic Area | Role of this compound | Example Compound Class |
|---|---|---|
| Anti-inflammatory | Precursor to thiophene-containing scaffolds | Thienyl-chalcones, Thienyl-pyridazines |
| Antibacterial | Intermediate for bioactive heterocycles | Aminothiazole derivatives |
| Anticancer | Scaffold for kinase inhibitors and apoptosis modulators | Thiophene carboxamides mdpi.com |
| Central Nervous System (CNS) | Building block for neuroactive compounds | Substituted thienyl-imidazoles |
Role in Agrochemical Development
In agrochemical research, the discovery of novel scaffolds with potent biological activity is a primary objective. Sulfur-containing heterocycles, including thiophenes, are important components in a variety of pesticides due to their metabolic stability and ability to interact with biological targets. organic-chemistry.org The reactive nature of this compound makes it a suitable starting material for the synthesis of new chemical entities for screening as potential herbicides, fungicides, or insecticides.
The α-bromoketone handle can be used to link the thienyl moiety to other pharmacophores or to construct more complex heterocyclic systems known to have pesticidal activity. While specific, large-scale agrochemical applications of this compound are not extensively documented in public literature, its chemical properties align with the requirements for a versatile building block in exploratory agrochemical synthesis. The general utility of ketone derivatives as pesticides is established, suggesting the potential for thienyl-containing ketones in this field. google.comgoogle.com
Utility in Marine-Derived Drug Discovery (Analogue Studies)
Marine natural products are a rich source of structurally complex and biologically potent molecules. However, their low natural abundance often hampers extensive biological evaluation and clinical development. Chemical synthesis provides a solution, enabling access to these molecules and their analogues for detailed study. mdpi.com this compound is a valuable tool in this context, serving as a versatile building block for the synthesis of simplified or modified analogues of marine-derived compounds.
Researchers can utilize this compound to construct core scaffolds that mimic a portion of a complex marine natural product. By creating a library of analogues where different chemical groups are appended via the reactive sites of the bromoacetylthiophene core, chemists can conduct SAR studies. This process helps to identify the key structural features responsible for the bioactivity of the parent natural product, potentially leading to the development of new therapeutic agents with improved properties and a more accessible synthetic route.
Scaffold for Functional Materials Research (e.g., conjugated systems)
Thiophene-based conjugated polymers and oligomers are at the forefront of organic electronics research. nih.gov These materials are utilized in a variety of high-technology applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), due to their favorable electronic and optical properties. sigmaaldrich.com The synthesis of these materials relies on the availability of well-defined thiophene-containing building blocks.
This compound can serve as a precursor for functionalized thiophene monomers. The ketone group offers a synthetic handle for the introduction of solubilizing side chains, which are crucial for processing and for fine-tuning the solid-state packing and electronic properties of the final polymer. The bromoacetyl group can be chemically transformed to participate in various polymerization reactions. The ability to create tailored thiophene monomers is essential for developing next-generation organic electronic materials with enhanced performance and stability. rsc.org
Spectroscopic and Computational Investigations
Spectroscopic Characterization Methodologies of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific spectral data for 2-bromo-1-(3-thienyl)-1-ethanone is not extensively published, analysis of related structures provides a clear expectation of its NMR features.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons on the thiophene (B33073) ring and the methylene (B1212753) protons adjacent to the carbonyl and bromo groups. The protons on the thiophene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. The methylene protons (-CH₂Br) are expected to be significantly deshielded by both the adjacent carbonyl group and the bromine atom, appearing as a singlet in the range of δ 4.4-4.5 ppm. For comparison, the methylene protons in similar structures like 2-bromo-1-phenylethanone and 2-bromo-1-(p-tolyl)ethanone appear at approximately δ 4.46 ppm and δ 4.45 ppm, respectively. biocrick.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around 190 ppm, as seen in related α-bromoketones. biocrick.com The carbon of the brominated methylene group (-CH₂Br) would likely appear around 30-35 ppm. The carbons of the thiophene ring would have shifts in the aromatic region (approximately 125-145 ppm). Data for the related compound 2-acetylthiophene (B1664040) shows signals at δ 128.19, 132.61, 133.82, and 144.52 ppm for the thiophene ring carbons and δ 190.71 ppm for the carbonyl carbon. nih.gov
| Proton / Carbon | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Thiophene Ring-H | 7.0 - 8.5 | 125 - 145 |
| -CH₂Br | 4.4 - 4.5 | 30 - 35 |
| C=O | - | ~190 |
Note: The data presented are estimations based on analogous structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.
For this compound, the most prominent absorption band is expected to be the carbonyl (C=O) stretch, which typically appears in the region of 1680-1700 cm⁻¹ for α,β-unsaturated or aryl ketones. The presence of the electronegative bromine atom alpha to the carbonyl group can slightly shift this frequency. For instance, the IR spectrum of 2-bromo-1-phenylethanone shows a strong C=O absorption. mdpi.com Other significant vibrations would include the C-H stretching of the thiophene ring (around 3100 cm⁻¹) and the C-Br stretching vibration, which is expected at lower frequencies (typically 500-700 cm⁻¹).
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C-H (Thiophene) | ~3100 |
| C=O (Ketone) | 1680 - 1700 |
| C-Br | 500 - 700 |
Note: The data presented are estimations based on characteristic group frequencies and data from analogous structures.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₆H₅BrOS, with a calculated molecular weight of approximately 205.07 g/mol . fishersci.ca
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. sigmaaldrich.com Consequently, the mass spectrum of this compound will exhibit two molecular ion peaks of almost equal intensity: one for [M]⁺ (containing ⁷⁹Br) and another for [M+2]⁺ (containing ⁸¹Br).
Common fragmentation pathways for α-bromoketones include the loss of the bromine atom (•Br) and the cleavage of the bond between the carbonyl group and the methylene group (α-cleavage), leading to the formation of a thienoyl cation. nii.ac.jp
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Description |
| [C₆H₅BrOS]⁺ | 205 | 207 | Molecular Ion (M⁺) |
| [C₆H₅OS]⁺ | 125 | 125 | Loss of •Br |
| [C₅H₃S-CO]⁺ | 111 | 111 | Thienoyl cation |
Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound consists of the thiophene ring conjugated with the carbonyl group.
Advanced Structural Elucidation Techniques
For an unambiguous determination of the three-dimensional structure of a crystalline compound, X-ray crystallography is the definitive method.
X-ray Crystallography of Related Structures
While the crystal structure of this compound itself is not reported in the searched literature, a detailed crystallographic analysis of its isomer, 1-(3-bromo-2-thienyl)ethanone, is available and provides valuable structural information. documentsdelivered.com
The study reveals that 1-(3-bromo-2-thienyl)ethanone crystallizes in the orthorhombic crystal system. documentsdelivered.com In the crystal, the non-hydrogen atoms of the molecule lie on a crystallographic mirror plane. The molecules are linked into chains by intermolecular C-H···O hydrogen bonds. documentsdelivered.com This type of structural data is invaluable for understanding the solid-state packing and intermolecular interactions that govern the physical properties of these compounds.
| Parameter | Value for 1-(3-Bromo-2-thienyl)ethanone |
| Crystal System | Orthorhombic |
| Space Group | P nma |
| a (Å) | 6.8263 (17) |
| b (Å) | 13.149 (4) |
| c (Å) | 16.007 (4) |
| V (ų) | 1436.8 (7) |
| Z | 8 |
Data from the crystallographic study of 1-(3-Bromo-2-thienyl)ethanone. documentsdelivered.com
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly DFT, plays a crucial role in predicting the chemical reactivity and selectivity of compounds like this compound. By analyzing the electronic properties derived from DFT calculations, researchers can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net This information is invaluable for understanding and predicting the outcomes of chemical reactions involving the compound. For instance, the study of related chalcone (B49325) derivatives has shown that subtle structural modifications can significantly impact their chemical reactivity. researchgate.net
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational studies on chemical reactivity. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, provide insights into the chemical stability and reactivity of a molecule. uomphysics.net A smaller HOMO-LUMO gap generally indicates higher reactivity. For morpholinium-based ionic liquids, FMO analysis has been used to evaluate their chemical and biochemical properties. ajchem-a.com This type of analysis helps in understanding the electron-donating and electron-accepting capabilities of the molecule, which are fundamental to its reactive behavior.
| Orbital | Description | Implication for Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. uomphysics.net |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net This visual representation is crucial for understanding intermolecular interactions and predicting how a molecule will interact with other reagents. uomphysics.netresearchgate.net For instance, MEP analysis can identify the positive, negative, and neutral reactive sites within a molecular system, providing a clear picture of its chemical reactivity. uomphysics.net
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify stationary points such as reactants, products, and transition states. smu.edu The Intrinsic Reaction Coordinate (IRC) path connects these points, providing a detailed, step-by-step description of the reaction pathway. smu.eduresearchgate.net
The United Reaction Valley Approach (URVA) offers a more detailed analysis by partitioning the reaction path into distinct phases, such as preparation, transition, and product adjustment. smu.edu This approach helps in understanding the specific molecular changes that occur at each stage of the reaction. For example, in the study of Diels-Alder reactions, computational methods have been used to determine whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.
Structure Activity Relationship Sar Studies of Derivatives Academic Perspective
Impact of Substituents on Synthetic Yields and Reaction Efficiencies
The introduction of various substituents onto the thiophene (B33073) ring or modifications of the bromoacetyl group of 2-bromo-1-(3-thienyl)-1-ethanone derivatives significantly impacts synthetic outcomes. The electronic and steric nature of these substituents dictates reaction yields and efficiencies.
Research has shown that the position and nature of substituents on the thiophene ring influence the reactivity of the acetyl group. For instance, in the synthesis of chalcones from acetylthiophenes, the presence of a bromine atom at the 3-position of the thiophene ring, as in 2-acetyl-3-bromothiophene (B1586746), provides a key intermediate for creating various heterocyclic systems. nih.govresearchgate.net The synthesis of 2-acetyl-3-bromothiophene itself, achieved through a Friedel-Crafts acylation of 3-bromothiophene, can yield a high percentage of the final product (88%) when reaction conditions are carefully controlled. nih.gov
The efficiency of subsequent reactions, such as condensations to form chalcones, is also affected by the substituents on the reacting partner. For example, the synthesis of thienyl chalcone (B49325) derivatives demonstrated that the yields of the final products varied based on the nature of the substituents on the reacting benzaldehyde.
Table 1: Impact of Substituents on the Yield of Thienyl Chalcone Derivatives
| Compound | R1 | R2 | R3 | R4 | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | H | H | H | 85 |
| 2 | OCH3 | H | H | H | 82 |
| 3 | H | OCH3 | H | H | 80 |
| 4 | H | H | OCH3 | H | 88 |
| 5 | H | H | H | NO2 | 75 |
This data indicates that electron-donating groups (like OCH3) and electron-withdrawing groups (like NO2), as well as halogens (Cl), on the aromatic ring of the aldehyde influence the yield of the chalcone formation.
Influence of Structural Modifications on Chemical Reactivity Profiles
Structural modifications to this compound derivatives profoundly alter their chemical reactivity. The thiophene nucleus is a critical component in the synthesis of pharmacologically promising heterocyclic compounds. researchgate.net The reactivity of the enaminone derived from this ketone with various nucleophiles and electrophiles leads to a wide range of new heterocyclic compounds. researchgate.net
The position of the acetyl group and any substituents on the thiophene ring directs the regioselectivity of subsequent reactions. For example, in palladium-catalyzed annulation reactions, replacing a phenyl group with a 3-thienyl or 2-thienyl substituent on the alkynyl segment resulted in yields of 68% and 62%, respectively, demonstrating the influence of the thiophene isomer on the reaction outcome. acs.org
Furthermore, the keto-enol tautomerism observed in thienyl-containing β-diketones is a key aspect of their reactivity. ajol.info The stabilization of the enol isomer is driven by the resonance of the thienyl group, which is a more significant factor than stabilization by a phenyl group. ajol.info This preference for a particular tautomer can dictate the pathway of subsequent reactions.
Derivatization Strategies for Optimized Scaffolds
The core structure of this compound is a versatile scaffold that can be derivatized to create a library of compounds with diverse functionalities. These strategies are aimed at optimizing the molecular framework for specific applications.
One common strategy involves the Claisen condensation of an appropriate ketone with ethyl 2-thiophenecarboxylate to produce thienyl-containing β-diketones. ajol.info These β-diketones are valuable precursors for synthesizing other complex molecules. Another key strategy is the synthesis of chalcones by reacting acetylthiophenes with various benzaldehydes. researchgate.net These chalcones can then be used to construct cyclohexene (B86901) derivatives. scilit.com
More advanced strategies include palladium-catalyzed cascade double annulation reactions. This approach allows for the modular synthesis of densely functionalized dihydrocyclopenta[b]chromenes from ortho-alkynyl quinone methides and α-substituted ketones, where the thienyl group can be incorporated. acs.org Additionally, photoredox chromium-catalyzed reactions of vinyl ethers with aldehydes provide an efficient route to cyclic homoallylic 1,2-diols, which are important synthetic intermediates. acs.org
These derivatization strategies highlight the adaptability of the this compound scaffold in generating complex and functionally diverse molecules.
Correlation between Molecular Structure and Synthetic Utility
The molecular structure of this compound and its derivatives is directly correlated with their utility as intermediates in organic synthesis. The presence of the thiophene ring, a bromoacetyl group, and the potential for various substitutions provides a rich platform for constructing a wide range of heterocyclic compounds.
Acetyl thiophenes, including brominated derivatives, are well-established intermediates for preparing numerous pharmaceutical compounds. nih.govresearchgate.net For instance, 2-acetyl-3-bromothiophene is a precursor for the synthesis of furo[3,2-a]carbazole alkaloids and biologically active pyridazine (B1198779) derivatives. nih.govresearchgate.net
The synthetic utility is also evident in the construction of chalcones. Chalcones derived from 2-acetyl-3-bromothiophene have shown potential as anti-inflammatory, analgesic, and antibacterial agents. nih.govresearchgate.net The ability to introduce a variety of substituents onto the chalcone framework allows for the fine-tuning of its biological properties.
Table 2: Synthetic Utility of this compound Derivatives
| Derivative Type | Synthetic Application | Resulting Compound Class |
|---|---|---|
| 2-Acetyl-3-bromothiophene | Intermediate | Furo[3,2-a]carbazole alkaloids |
| 2-Acetyl-3-bromothiophene | Intermediate | Pyridazine derivatives |
| Thienyl Chalcones | Precursor | Cyclohexene derivatives |
The correlation is clear: the specific arrangement of atoms and functional groups in these thienyl ethanone (B97240) derivatives dictates the types of reactions they can undergo and, consequently, the classes of compounds they can be used to synthesize.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of α-haloketones, including 2-Bromo-1-(3-thienyl)-1-ethanone, is a cornerstone of organic chemistry, providing essential precursors for a vast array of more complex molecules. mdpi.com Future research is increasingly focused on developing synthetic protocols that are not only efficient and high-yielding but also environmentally benign. snu.ac.kr This aligns with the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances and waste. snu.ac.kr
Traditional methods for the synthesis of α-bromoketones often involve the use of elemental bromine, which poses significant handling and environmental risks. mdpi.com Emerging research is exploring alternatives that are safer and more sustainable. One promising avenue is the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as brominating agents, which are easier to handle and often lead to cleaner reactions. wikipedia.org
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key trend. acs.org This approach minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. For instance, a one-pot strategy to synthesize α-bromoketones directly from secondary alcohols using ammonium (B1175870) bromide and Oxone® has been reported, offering a more streamlined and potentially greener alternative to traditional multi-step procedures.
Continuous flow chemistry presents another exciting frontier for the synthesis of this compound and other α-haloketones. acs.org This technology allows for precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. The ability to generate and immediately use reactive intermediates, such as diazomethane (B1218177) in certain synthetic routes for α-haloketones, within a closed-loop system significantly mitigates the risks associated with their handling and storage. acs.org
Future research in this area will likely focus on the following:
The use of solid-supported reagents and catalysts to simplify purification.
The exploration of solvent-free reaction conditions.
The application of microwave and ultrasonic irradiation to accelerate reaction rates and improve energy efficiency.
Exploration of New Catalytic Systems for Transformations
The reactivity of the α-carbon and the carbonyl group in this compound makes it a valuable substrate for a variety of chemical transformations. nih.gov A significant area of future research lies in the development of novel catalytic systems to control the outcome of these reactions with high selectivity and efficiency.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. wikipedia.org The development of chiral organocatalysts for the enantioselective transformation of this compound could open up new avenues for the synthesis of optically active thiophene-containing compounds, which are of great interest in medicinal chemistry.
Transition-metal catalysis also continues to be a major focus. The development of new palladium, copper, or nickel catalysts for cross-coupling reactions involving the carbon-bromine bond of this compound will enable the introduction of a wide range of functional groups at the α-position. This will greatly expand the diversity of accessible molecular architectures.
Furthermore, photocatalysis is a rapidly growing field that utilizes light to drive chemical reactions. The development of photocatalytic systems for the transformation of this compound could lead to novel and more sustainable synthetic methods, often proceeding under mild reaction conditions.
Key research directions in this domain include:
The design of catalysts for regioselective and stereoselective functionalization.
The development of tandem catalytic reactions that create multiple chemical bonds in a single operation.
The immobilization of catalysts on solid supports for easy recovery and reuse.
Expansion of Applications in Material Science and Supramolecular Chemistry
The thiophene (B33073) moiety is a well-established component of functional organic materials due to its unique electronic and optical properties. numberanalytics.comresearchgate.net Consequently, this compound serves as a valuable precursor for the synthesis of novel materials with tailored properties.
In the realm of material science, future research will likely explore the incorporation of the this compound building block into:
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are used as emissive layers in OLEDs. numberanalytics.com By functionalizing this compound, new materials with tunable emission colors and improved device performance can be designed.
Organic Photovoltaics (OPVs): Thiophene derivatives act as donor materials in organic solar cells. numberanalytics.com The strategic modification of the this compound structure can lead to materials with optimized energy levels and enhanced power conversion efficiencies.
Organic Field-Effect Transistors (OFETs): Polythiophenes and their derivatives are employed as semiconducting layers in OFETs. researchgate.net The synthesis of novel polymers from this compound could result in materials with improved charge carrier mobility.
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound can play a significant role. The carbonyl group and the thiophene ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. This allows for the construction of well-defined supramolecular architectures, including liquid crystals, gels, and molecular sensors.
Advanced Computational Design for Targeted Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. nih.gov In the context of this compound, advanced computational methods will play a crucial role in guiding future research.
Density Functional Theory (DFT) calculations can be employed to:
Predict Reaction Outcomes: By modeling the transition states of potential reactions, computational studies can help predict the feasibility and selectivity of different synthetic routes, thus saving experimental time and resources. nih.gov
Design Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for the transformation of this compound.
Understand Electronic Properties: Calculations can provide insights into the electronic structure of materials derived from this compound, helping to rationalize their optical and electronic properties and to design new materials with desired characteristics. nih.govrsc.org
Molecular dynamics simulations can be used to study the self-assembly of molecules derived from this compound into supramolecular structures, providing a deeper understanding of the forces that govern these processes.
The synergy between computational and experimental chemistry will be key to unlocking the full potential of this compound in the years to come. This integrated approach will facilitate the targeted design and synthesis of new molecules and materials with unprecedented properties and functionalities.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1-(3-thienyl)-1-ethanone, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves bromination of 1-(3-thienyl)-ethanone using bromine (Br₂) in a solvent such as acetic acid or dichloromethane. Key parameters include:
- Temperature: Room temperature or mild heating (25–40°C) to ensure complete reaction while minimizing side products.
- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reactivity, while acetic acid acts as both solvent and catalyst.
- Purification: Column chromatography or recrystallization from ethanol is recommended to isolate the product (≥95% purity) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Storage: Store at 2–8°C under inert gas (N₂) in airtight containers to prevent moisture absorption and decomposition. Avoid contact with incompatible substances (e.g., strong oxidizers) .
- Safety Protocols:
Advanced Research Questions
Q. What crystallographic techniques are employed to determine the molecular structure of this compound, and how are data contradictions addressed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key steps include:
- Data Collection: High-resolution data (Cu-Kα radiation, λ = 1.54178 Å) at low temperature (123 K) to reduce thermal motion artifacts .
- Refinement: Iterative cycles using SHELXL to resolve disorders (e.g., thienyl ring orientation). Discrepancies in bond lengths (e.g., C-Br vs. C=O) are addressed via Hirshfeld surface analysis .
Q. How does the electronic nature of the thienyl group influence the reactivity of this compound in substitution reactions?
Methodological Answer: The thienyl group’s electron-rich π-system stabilizes transition states in nucleophilic substitutions (e.g., SN₂ reactions), enhancing reactivity at the α-carbon. Comparative studies show:
- Reactivity vs. Phenyl Analogs: Thienyl derivatives react 2–3× faster with amines due to conjugation with the sulfur atom, which lowers the activation energy .
- Mechanistic Insight: Density Functional Theory (DFT) calculations reveal partial positive charge localization at the carbonyl carbon, facilitating nucleophilic attack .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are conflicting data resolved?
Methodological Answer:
- NMR: ¹H NMR (δ 7.5–8.1 ppm for thienyl protons; δ 4.2 ppm for CH₂Br) and ¹³C NMR (δ 190 ppm for carbonyl) confirm structure. Discrepancies in integration (e.g., impurity peaks) are resolved via 2D NMR (COSY, HSQC) .
- IR: Strong C=O stretch at 1680 cm⁻¹ and C-Br at 560 cm⁻¹. Overlapping peaks (e.g., C-S vs. aromatic C-H) require deconvolution software .
Note on Contradictions:
- Melting Point Variability: Reported mp 61–62°C () vs. 128°C () likely stems from polymorphic forms or impurities. Recrystallization in hexane/ethyl acetate yields consistent mp .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
